N-[(2H-1,3-benzodioxol-5-yl)methyl]-5-{1-[2-(4-fluorophenyl)-2-oxoethyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}pentanamide
Description
This compound features a complex heterocyclic architecture, combining a 1,3-benzodioxole moiety, a 4-fluorophenyl group, and a tetrahydroquinazolinone core linked via a pentanamide chain. While direct synthesis details are absent in the provided evidence, its structural components align with synthetic strategies reported for analogous compounds. The benzodioxole and fluorophenyl groups are common in bioactive molecules, often contributing to metabolic stability and target binding . The tetrahydroquinazolinone scaffold is associated with diverse pharmacological activities, including enzyme inhibition .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-5-[1-[2-(4-fluorophenyl)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]pentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26FN3O6/c30-21-11-9-20(10-12-21)24(34)17-33-23-6-2-1-5-22(23)28(36)32(29(33)37)14-4-3-7-27(35)31-16-19-8-13-25-26(15-19)39-18-38-25/h1-2,5-6,8-13,15H,3-4,7,14,16-18H2,(H,31,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBLALQXVENYKFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CCCCN3C(=O)C4=CC=CC=C4N(C3=O)CC(=O)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26FN3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues with Benzodioxole and Quinazolinone Moieties
Several synthesized analogues share structural motifs with the target compound:
- AV6 (): Contains a benzodioxole methyl group and a pentanamide chain but substitutes the tetrahydroquinazolinone with a tetrazole-biphenyl system. Molecular weight: 539.62 g/mol; Yield: 74% .
- N-[2-(4-Chlorophenyl)ethyl]-5-[1-(3-nitrobenzyl)-2,4-dioxoquinazolin-3-yl]pentanamide (): Features a chlorophenyl group and nitrobenzyl substituent instead of fluorophenyl and benzodioxole. This highlights how halogen and electron-withdrawing groups modulate target affinity .
- 3-(4-Fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid (): Shares the fluorophenyl and dioxo groups, demonstrating competitive enzyme inhibition (binding affinity: -8.7 kcal/mol) .
Table 1: Structural and Physicochemical Comparison
Physicochemical and Spectroscopic Comparisons
- FT-IR Profiles: Target Compound (inferred): Expected peaks for C=O (1723 cm⁻¹), C=N (1656 cm⁻¹), and aromatic C=C (1601 cm⁻¹) . AV6 : NH (3289 cm⁻¹), C=O (1723 cm⁻¹), C=N (1656 cm⁻¹). Compound: Likely shows NO₂ (1520–1350 cm⁻¹) and C-Cl (750–550 cm⁻¹) stretches .
¹H NMR :
ADME and Pharmacokinetic Profiles
- AV11 (): Exhibited favorable ADME properties (SwissADME prediction), with moderate gastrointestinal absorption and blood-brain barrier permeability . The target compound’s benzodioxole group may enhance metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
